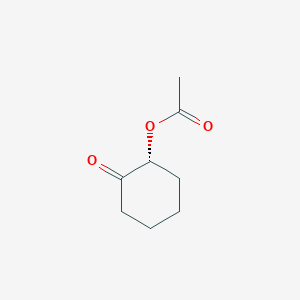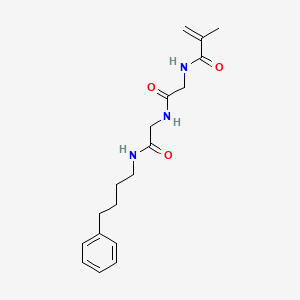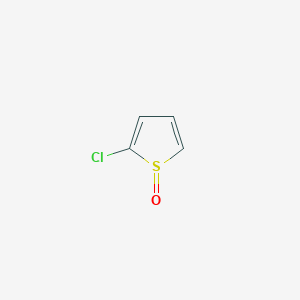
2-Chloro-1H-1lambda~4~-thiophen-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1H-1lambda~4~-thiophen-1-one is a heterocyclic compound containing a sulfur atom in its ring structure. This compound is part of the thiophene family, which is known for its aromatic properties and significant applications in various fields, including medicinal chemistry and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1H-1lambda~4~-thiophen-1-one typically involves the chlorination of thiophene derivatives. One common method includes the reaction of thiophene with chlorine gas under controlled conditions to introduce the chlorine atom at the desired position on the thiophene ring. The reaction is usually carried out at low temperatures to prevent over-chlorination and to ensure high yield and purity of the product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and chlorine concentration, ensuring consistent product quality and high efficiency.
Análisis De Reacciones Químicas
Types of Reactions
2-Chloro-1H-1lambda~4~-thiophen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups, such as amines or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like ammonia or alcohols can be used in substitution reactions, typically under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted thiophene derivatives.
Aplicaciones Científicas De Investigación
2-Chloro-1H-1lambda~4~-thiophen-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antioxidant effects.
Industry: It is used in the development of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism by which 2-Chloro-1H-1lambda~4~-thiophen-1-one exerts its effects involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit essential enzymes. In cancer research, the compound may induce apoptosis in cancer cells by interfering with cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Chlorothiophene: Another chlorinated thiophene derivative with similar chemical properties but different reactivity due to the position of the chlorine atom.
Thiophene-2-carboxaldehyde: A thiophene derivative with an aldehyde functional group, used in different synthetic applications.
2,3-Dichlorothiophene: A compound with two chlorine atoms on the thiophene ring, exhibiting different chemical behavior and applications.
Uniqueness
2-Chloro-1H-1lambda~4~-thiophen-1-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
Propiedades
Número CAS |
63824-81-7 |
|---|---|
Fórmula molecular |
C4H3ClOS |
Peso molecular |
134.58 g/mol |
Nombre IUPAC |
2-chlorothiophene 1-oxide |
InChI |
InChI=1S/C4H3ClOS/c5-4-2-1-3-7(4)6/h1-3H |
Clave InChI |
COVUKMXJDPPPDA-UHFFFAOYSA-N |
SMILES canónico |
C1=CS(=O)C(=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


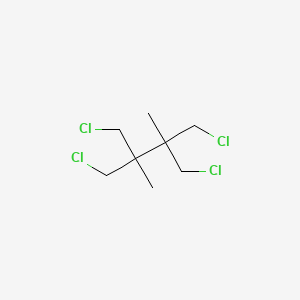
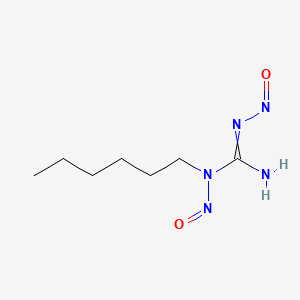

![2-Chloro-4,6-bis[(trimethylsilyl)oxy]-1,3,5-triazine](/img/structure/B14507496.png)
![4-Ethyl-3,5-dimethyl-2-[(thiophen-2-yl)methylidene]-2H-pyrrole](/img/structure/B14507500.png)

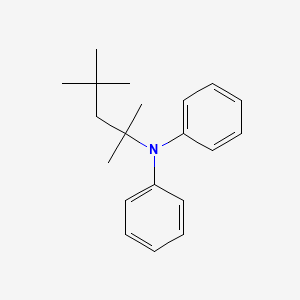
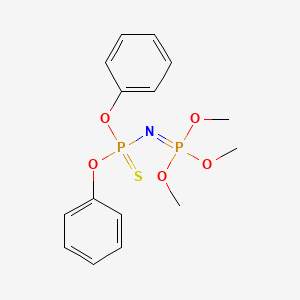
![1,1'-{[(Pentafluorophenyl)sulfanyl]methylene}dibenzene](/img/structure/B14507526.png)
